molecular formula C22H22N4O3S B2965296 7-methoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide CAS No. 1105252-35-4

7-methoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide

Cat. No. B2965296
CAS RN: 1105252-35-4
M. Wt: 422.5
InChI Key: LNVICSBAJZIMAO-UHFFFAOYSA-N
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Description

The compound “7-methoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide” is a chemical compound that has been studied for its potential therapeutic properties . It is a derivative of benzofuran and benzothiazole, which are both heterocyclic compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

  • Synthesis of Novel Heterocyclic Compounds : Research by Abu‐Hashem et al. (2020) explores the synthesis of novel benzodifuran derivatives, including compounds with structural similarities to the chemical , demonstrating potential as anti-inflammatory and analgesic agents. The study highlights the versatility of such compounds in drug design and development, particularly for COX-2 selective inhibition, which is crucial for creating drugs with reduced gastrointestinal side effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Applications : Patel, Agravat, and Shaikh (2011) focused on synthesizing new pyridine derivatives with benzothiazole components, showing variable antimicrobial activity. This suggests that derivatives of the specified compound may hold promise in developing new antimicrobial agents, showcasing the importance of structural modifications to enhance biological activity (Patel, Agravat, & Shaikh, 2011).

  • Fluoroquinolone-based Thiazolidinones : Another study by Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, indicating the potential of thiazolyl compounds in antibacterial and antifungal applications. Such research underscores the adaptability of thiazolyl derivatives in creating potent antimicrobial agents (Patel & Patel, 2010).

Future Directions

The future directions for this compound could involve further development and testing of its therapeutic properties. Given its potential anti-tubercular and anti-inflammatory activities, it could be further studied for its efficacy against various diseases . Additionally, more comprehensive safety and toxicity studies would be beneficial.

properties

IUPAC Name

7-methoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-25-8-10-26(11-9-25)22-24-16-7-6-15(13-19(16)30-22)23-21(27)18-12-14-4-3-5-17(28-2)20(14)29-18/h3-7,12-13H,8-11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVICSBAJZIMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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